molecular formula C21H30N4O10 B1180720 p-NH2-Bn-DTPA CAS No. 102650-29-3

p-NH2-Bn-DTPA

Cat. No.: B1180720
CAS No.: 102650-29-3
M. Wt: 498.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

P-NH2-Bn-DTPA is a useful research compound. Its molecular formula is C21H30N4O10 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of p-NH2-Bn-DTPA is the erythropoietin receptor–Beta common receptor (EPOR–βcR) found on the surface of hypoxic or ischemic cardiac cells . This receptor is overexpressed in these cells, making it an ideal target for the compound .

Mode of Action

this compound interacts with its target by binding to the EPOR–βcR . This binding triggers the activation of the main signaling pathways of JAK2, STAT-5, and PI3K/Akt . These pathways are involved in provoking hypoxic cells to regenerate, neutralize apoptosis, and suppress inflammation .

Biochemical Pathways

The activation of the JAK2, STAT-5, and PI3K/Akt pathways leads to a series of downstream effects. These effects include the regeneration of hypoxic cells, neutralization of apoptosis, and suppression of inflammation . These pathways are triggered by the activation of the beta subunit of EPO, one of the four main subunits of EPO .

Pharmacokinetics

It is known that the compound is radiolabeled with 99mtc, yielding more than 97% . This high yield suggests that the compound has good bioavailability. The compound shows significant binding affinity to H9c2 hypoxic cells .

Result of Action

The result of the action of this compound is the detection of cardiac ischemia . A considerable accumulation of 99mTc-p-NH2-Bn-DTPA was detected in the ischemic region by biodistribution study and SPECT/CT scintigraphy . This indicates that the compound is effective in its action.

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the presence of hypoxic or ischemic cardiac cells, which overexpress the EPOR–βcR, is crucial for the compound’s action

Properties

IUPAC Name

2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZWPBDUNJUSES-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5a (32 mg, 0.0502 mmol) in H2O (9 mL) at room temperature was added 10% Pd/C (13 mg) under Ar (g). The reaction mixture was placed under hydrogenation apparatus for 24 h. The resulting mixture was filtered via celite bed and washed thoroughly with H2O. The filtrate was concentrated to provide 6a (30 mg, 93%) as a yellowish solid. 1H NMR (D2O, 300 MHz) δ 2.43-4.25 (m, 22H), 7.21 (s, 4H).
Name
5a
Quantity
32 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-NH2-Bn-DTPA
Reactant of Route 2
p-NH2-Bn-DTPA
Reactant of Route 3
p-NH2-Bn-DTPA
Reactant of Route 4
p-NH2-Bn-DTPA
Reactant of Route 5
p-NH2-Bn-DTPA
Reactant of Route 6
p-NH2-Bn-DTPA
Customer
Q & A

Q1: How does the p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate interact with its target in the context of cardiac ischemia, and what are the downstream effects?

A: The research primarily focuses on the ability of this compound-(Lys-Dabcyl,Phe)-pHBSP to bind to erythropoietin receptor–Beta common receptors (EPOR– βcR) []. While the exact mechanism is not fully elucidated in the provided research, pHBSP is known to exhibit tissue-protective effects in ischemic situations through its interaction with EPOR– βcR. The this compound acts as a chelator for the radioisotope Technetium-99m (99mTc), allowing for visualization of the conjugate's biodistribution. Increased uptake of the radiolabeled conjugate in ischemic regions is attributed to the binding affinity of pHBSP to EPOR– βcR, which are upregulated in these areas. This accumulation enables the detection of cardiac ischemia using SPECT/CT imaging.

Q2: What is the evidence for the binding affinity of Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP to its target?

A: The research demonstrates a significant binding affinity of the radiolabeled peptide, Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP, to H9c2 hypoxic cells in vitro []. This finding suggests that the conjugate retains its ability to target cells under ischemic conditions, supporting its potential as a cardiac ischemia imaging agent.

Q3: What analytical techniques were employed to evaluate the Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate?

A: The researchers utilized a combination of in vitro and in vivo methods. Radiolabeling efficiency was assessed, with results indicating over 97% labeling yield []. Biodistribution studies were conducted to quantify the accumulation of the radiolabeled conjugate in different organs, including the heart. Finally, SPECT/CT scintigraphy was employed to visualize the distribution of the conjugate within the body, confirming its accumulation in the ischemic region [].

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